molecular formula C23H26O4 B103951 9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 37797-12-9

9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No. B103951
CAS RN: 37797-12-9
M. Wt: 366.4 g/mol
InChI Key: YQVVTBQTVHNTKU-UHFFFAOYSA-N
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Description

9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C23H26O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The derivative compounds of 9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione have shown notable antibacterial activity. A study synthesized two derivatives and evaluated their effectiveness against various bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. One derivative demonstrated very strong antibacterial activity against Staphylococcus epidermidis, suggesting potential applications in combating bacterial infections (Retnosari et al., 2021).

Anticancer Potential

The compound has shown promising results in anticancer research. A study highlighted that certain derivatives exhibited good anti-proliferative properties against various cancer cell lines. Specifically, a compound with a 2-hydroxy phenyl group at the C-9 position was found to be notably effective, hinting at potential applications in cancer treatment (Mulakayala et al., 2012).

Antioxidant Properties

Research also indicates the compound's role as a potential antioxidant. Various derivatives of 1,8-dioxo-octahydroxanthenes have been synthesized and evaluated for their antioxidant activities. The studies found that some derivatives, such as those with hydroxy groups substituted on the phenyl ring, exhibited significant antioxidant properties, which could be leveraged in pharmaceutical applications (Zukić et al., 2018).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of derivatives have provided insights into their molecular properties. Studies involving hexahydroacridine-1,8(2H,5H)-dione derivatives have employed techniques like IR, NMR, and computational studies to understand the molecular structure and potential pharmacological importance (Kumar et al., 2020).

Intermolecular Interactions and Biological Activity

The intermolecular interactions and conformational geometries of xanthenedione derivatives are related to their biological activity. Studies have crystallized several derivatives to analyze these interactions, revealing that the central ring of these molecules adopts specific conformations, which are critical for their antioxidant and acetylcholinesterase inhibitory properties (Purushothaman & Thiruvenkatam, 2018).

properties

IUPAC Name

9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O4/c1-22(2)9-15(25)20-17(11-22)27-18-12-23(3,4)10-16(26)21(18)19(20)13-5-7-14(24)8-6-13/h5-8,19,24H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVVTBQTVHNTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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